

motesanib imatinib Kit mutant inhibitory activity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Motesanib

CAS No.: 453562-69-1

Cat. No.: S548093

Get Quote

Comparison of Kit Mutant Inhibitory Activity

Kit Mutant Genotype	Mutation Domain / Type	Motesanib IC50 (nM)	Imatinib IC50 (nM)
Δ 552-559 [1]	Juxtamembrane (Primary)	1	4
V560D [1]	Juxtamembrane (Primary)	5	7
AYins503-504 [1]	Extracellular (Primary)	18	48
Y823D [1]	Activation Loop (Secondary)	64	1,200
V560D/V654A [1]	Juxtamembrane/Kinase I (Secondary)	77	683
V560D/T670I [1]	Juxtamembrane/Kinase I (Secondary)	277	1,817
D816V [1]	Activation Loop (Secondary)	>3,000	>3,000

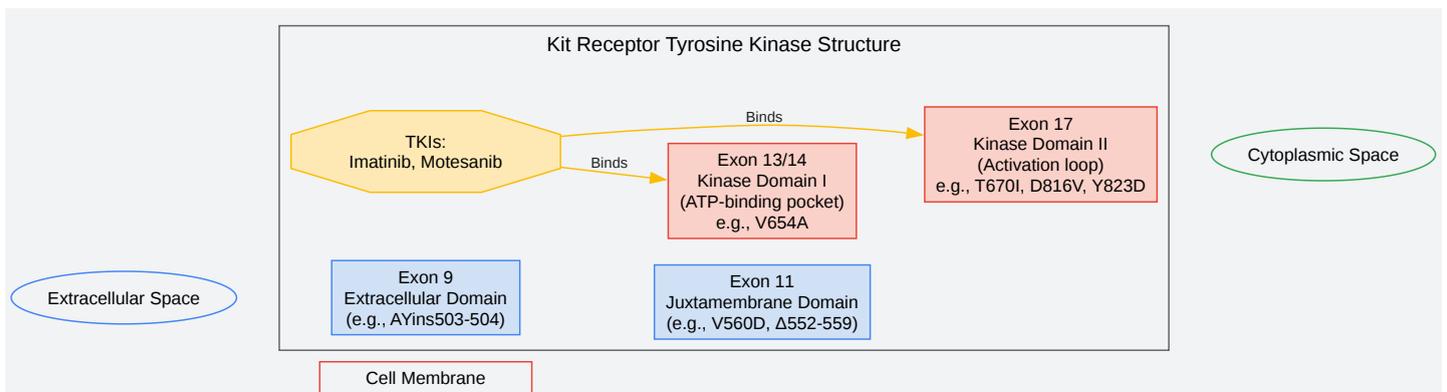
The experimental workflow used to generate this data typically involves assessing inhibition through autophosphorylation and cell proliferation assays [1].

Detailed Experimental Protocol

The core methodologies from the key study are as follows [1]:

- **Cell Line Generation:** Chinese Hamster Ovary (CHO) cells and murine Ba/F3 cells were stably transfected to express specific single- and double-mutant isoforms of human Kit.
- **Autophosphorylation Assay:** This test directly measures the inhibition of Kit receptor activity.
 - Transfected CHO cells were treated with serial dilutions of **motesanib** or imatinib.
 - For wild-type Kit, cells were stimulated with stem cell factor (SCF) after inhibitor treatment. Cells with activating Kit mutants were constitutively active and did not require SCF stimulation.
 - Cells were lysed, and Kit protein was captured in assay plates.
 - Phosphorylated tyrosine residues on Kit were detected using an anti-phosphotyrosine antibody and a europium-labeled secondary antibody for signal measurement.
- **Proliferation Assay:** This test evaluates the compound's effect on cell growth.
 - The inhibitory activity was confirmed in Ba/F3 cells expressing the Kit mutants, with IC50 values aligning with those from the autophosphorylation assays.

To better understand the context of these mutations and how the inhibitors work, the following diagram illustrates the Kit receptor structure and the common mutation sites.



[Click to download full resolution via product page](#)

Key Interpretations of the Data

- **Activity Against Primary Mutations:** **Motesanib** shows high potency (low nM IC50) against common primary activating mutations in exon 11 (juxtamembrane domain) and exon 9 (extracellular domain), often with greater potency than imatinib [1].
- **Activity Against Secondary Resistance Mutations:** A key finding is that **motesanib** can inhibit certain secondary mutations that confer resistance to imatinib. It shows activity against the **T670I "gatekeeper" mutation** and the **V654A** and **Y823D** mutations, against which imatinib is significantly less effective [1].
- **Limitation and Specific Resistance:** **Motesanib**, like imatinib, is unable to inhibit the **D816V** mutation located in the activation loop (exon 17). This mutation remains a challenge for many first- and second-line kinase inhibitors [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. associated with gastrointestinal... Motesanib inhibits Kit mutations [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [motesanib imatinib Kit mutant inhibitory activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548093#motesanib-imatinib-kit-mutant-inhibitory-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com